
ISOPROPYL 4-ACETAMIDOBENZOATE
Overview
Description
Isopropyl 4-acetamidobenzoate is an organic compound that belongs to the class of amidobenzoates It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and an acetamido group is attached to the benzene ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-acetamidobenzoic acid+isopropanolH2SO4isopropyl 4-acetamidobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-acetamidobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and isopropanol.
Reduction: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Hydrolysis: 4-acetamidobenzoic acid and isopropanol.
Reduction: 4-aminobenzoic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Studies
Isopropyl 4-acetamidobenzoate is primarily studied for its biological activity as a model drug in pharmacokinetic studies, particularly concerning its percutaneous absorption properties. It acts as an inhibitor or alternative substrate in enzymatic reactions involving acetylation.
Case Study: Enzymatic Interactions
Research indicates that this compound interacts with various biological systems, crucial for understanding its pharmacokinetic profile and potential therapeutic applications. For instance, studies have shown that it can influence enzyme activity related to drug metabolism, providing insights into its role as a substrate in enzymatic processes .
Topical Applications
Due to its anesthetic properties, this compound is explored for use in topical formulations. Its structural characteristics enhance solubility and absorption compared to other straight-chain derivatives, making it a candidate for local anesthetics.
Comparison Table: Anesthetic Compounds
Compound Name | Structure Type | Primary Use |
---|---|---|
Ethyl 4-aminobenzoate | Ester | Topical analgesic (Benzocaine) |
Propyl 4-aminobenzoate | Ester | Local anesthetic (Risocaine) |
This compound | Ester | Potential topical anesthetic |
This table illustrates how this compound compares to other compounds in its class, emphasizing its unique properties that may enhance efficacy as a local anesthetic .
Materials Science
In materials science, this compound has been investigated for its potential applications in polymer chemistry and the development of new materials with specific mechanical properties. Its ability to form hydrogen bonds allows it to be incorporated into polymer matrices, potentially enhancing the physical properties of the resulting materials.
Mechanism of Action
The mechanism of action of isopropyl 4-acetamidobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetamido group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active compounds.
Comparison with Similar Compounds
Isopropyl 4-acetamidobenzoate can be compared with other similar compounds, such as:
Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 4-acetamidobenzoate: Similar structure but with an ethyl ester group.
4-acetamidobenzoic acid: The parent acid without the ester group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts.
Properties
IUPAC Name |
propan-2-yl 4-acetamidobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)16-12(15)10-4-6-11(7-5-10)13-9(3)14/h4-8H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVJXVJRFYDYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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